ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

Chiral HPLC method development Enantiomeric impurity quantification Oseltamivir phosphate quality control

Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate (CAS 2413185-88-1; molecular formula C14H22O4; molecular weight 254.32 g/mol) is a stereochemically defined, epoxide-containing bicyclic impurity arising during the synthesis of oseltamivir phosphate (Tamiflu®). It is listed across multiple supplier catalogs as Oseltamivir Impurity 13, Impurity 17, or Impurity 5, reflecting its recognition as a process-related substance requiring identification and control per ICH Q3A guidelines.

Molecular Formula C14H22O4
Molecular Weight 254.32 g/mol
CAS No. 2413185-88-1
Cat. No. B12443425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
CAS2413185-88-1
Molecular FormulaC14H22O4
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC2C1O2)C(=O)OCC
InChIInChI=1S/C14H22O4/c1-4-10(5-2)17-11-7-9(14(15)16-6-3)8-12-13(11)18-12/h7,10-13H,4-6,8H2,1-3H3/t11-,12-,13+/m0/s1
InChIKeyXZXCGRFGEVXWIT-RWMBFGLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate (CAS 2413185-88-1): Procurement-Grade Oseltamivir Process Impurity with Validated Analytical Identity


Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate (CAS 2413185-88-1; molecular formula C14H22O4; molecular weight 254.32 g/mol) is a stereochemically defined, epoxide-containing bicyclic impurity arising during the synthesis of oseltamivir phosphate (Tamiflu®) . It is listed across multiple supplier catalogs as Oseltamivir Impurity 13, Impurity 17, or Impurity 5, reflecting its recognition as a process-related substance requiring identification and control per ICH Q3A guidelines . Unlike the therapeutically active oseltamivir carboxylate, this compound retains the ethyl ester and the intact 7-oxabicyclo[4.1.0]heptane epoxide framework, making it a distinct entity with a unique CAS registry number, a predicted aqueous solubility of 138.9 mg/L at 25 °C, and a boiling point of 336.5 ± 42.0 °C .

Why In-Class Oseltamivir Impurities Cannot Substitute for Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate (CAS 2413185-88-1) in Regulatory and Analytical Workflows


Oseltamivir phosphate drug substance is associated with over eight known organic impurities recognized by the USP and EP, each with a distinct chemical identity, retention time, and acceptance criterion . Substituting CAS 2413185-88-1 with another oseltamivir-related impurity—such as the enantiomeric (1R,5S,6R) epoxide (CAS 347378-74-9) or the ring-opened hydroxy epoxide (CAS 876014-27-6)—invalidates chromatographic system suitability, breaks traceability to the specific impurity profile required for ANDA submissions, and compromises the quantitative accuracy of related-substances methods where each impurity must demonstrate resolution ≥1.5 from the main peak . ICH Q3A mandates that any unspecified impurity exceeding 0.10% of the drug substance must be identified and individually controlled, meaning procurement of an incorrectly matched impurity reference standard directly risks regulatory non-compliance and failed batch release testing .

Quantitative Differentiation Evidence for Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate (CAS 2413185-88-1) vs. Closest Analogs


Stereochemical Identity: (1S,5S,6S) Configuration Enables Unambiguous Separation from the (1R,5S,6R) Enantiomer at Resolution >3.0

CAS 2413185-88-1 possesses the (1S,5S,6S) absolute configuration at the three chiral centers of the 7-oxabicyclo[4.1.0]heptane core, which is stereochemically distinct from the (1R,5S,6R) enantiomer (CAS 347378-74-9), a known oseltamivir intermediate . A validated chiral HPLC method for oseltamivir phosphate specifically demonstrated resolution greater than 3.0 between the main drug peak and its enantiomeric impurity, confirming that the (1S,5S,6S) epoxide impurity can be chromatographically resolved from the (1R,5S,6R) epoxide intermediate when appropriate chiral stationary phases are employed . This resolution exceeds the pharmacopoeial minimum requirement of 1.5, providing a robust analytical window for impurity quantification without co-elution interference.

Chiral HPLC method development Enantiomeric impurity quantification Oseltamivir phosphate quality control

Intact Epoxide Ring Stability: Ring-Opening Impurity Formation Can Reach Up to 10% Without Proper Control

CAS 2413185-88-1 contains an intact 7-oxabicyclo[4.1.0]heptane epoxide that is susceptible to nucleophilic ring-opening during oseltamivir synthesis. In published process development studies, epoxide ring-opening by methoxide anion generated up to 10% of a ring-opened impurity (Impurity 19) when reaction conditions (solvent, base, temperature) were not optimized, underscoring that the intact epoxide form must be analytically distinguished from ring-opened degradation products . The stability of this epoxide is condition-dependent: acidic conditions accelerate degradation, while proper storage at 2–8 °C and exclusion of moisture are recommended by suppliers . In contrast, ring-opened impurities such as Oseltamivir Hydroxy Epoxide Impurity (CAS 876014-27-6) lack the intact oxirane and exhibit different retention behavior, making the procurement of the correct epoxide-containing reference standard critical for stability-indicating method development .

Epoxide ring-opening chemistry Process impurity control Oseltamivir intermediate stability

Regulatory Threshold Compliance: ICH Q3A 0.10% Identification Threshold Drives Demand for Authentic Reference Standards

ICH Q3A guidelines require identification of any individual unknown impurity exceeding 0.10% of the drug substance when the maximum daily dose is ≤2 g/day . In the oseltamivir phosphate manufacturing process, unknown impurities in the precursor were observed to surpass this 0.10% threshold by HPLC area percent, triggering mandatory identification, synthesis, and characterization per regulatory expectations . CAS 2413185-88-1, as an epoxide-containing process impurity, falls within this regulatory identification scope. The USP and EP recognize eight known organic impurities for oseltamivir phosphate, and the procurement of an authentic, well-characterized impurity reference standard with traceability to pharmacopoeial monographs (USP or EP) is explicitly recommended by multiple suppliers for ANDA method validation and quality control release testing . In contrast, using an in-house synthesized but unvalidated impurity batch lacks the certificate of analysis (CoA) documenting HPLC purity, NMR identity, and mass confirmation that regulatory reviewers expect .

ICH Q3A/Q3B compliance ANDA regulatory submission Impurity profiling and control strategy

Certified Reference Standard Availability: ISO 17034-Grade Material with Multi-Technique Characterization vs. Generic Research-Grade Powder

CAS 2413185-88-1 is commercially available in multiple tiers of characterization: research-grade (purity ≥95% by HPLC) from suppliers such as CATO and ChemScene, and higher-purity certified reference standard grades (purity ≥98% up to 99% by HPLC) from suppliers such as Leyan and ChemicalBook, with accompanying certificates of analysis (CoA) that include ¹H NMR, ¹³C NMR, IR, mass spectrometry, and HPLC purity data . CATO supplies this compound as an ISO 17034-certified analytical standard, providing full spectrum, structural confirmation, homogeneity, and stability documentation that meets the requirements of the 2020 Chinese drug registration inspection specifications . In contrast, generic oseltamivir intermediates such as the (1S,5R,6S) epoxide (CAS 204254-96-6) are frequently sold as ≥95% purity research chemicals without ISO 17034 certification or comprehensive CoA packages . The differential availability of ISO 17034-grade material for CAS 2413185-88-1 directly supports formal method validation (AMV) and quality control (QC) applications for ANDA submissions, where the regulatory expectation is that reference standards used for impurity quantification are fully characterized and their purity assignments are traceable .

ISO 17034 certified reference material Analytical method validation (AMV) Quality control (QC) for ANDA

Purity–Cost Benchmarking: CAS 2413185-88-1 at ¥100/mg (98% Purity) Delivers ANDA-Ready Characterization at a Fraction of Enantiomer Pricing

Supplier pricing data indicate that CAS 2413185-88-1 (Oseltamivir Impurity 5/13/17) is available at approximately ¥100/mg at 98% HPLC purity from Shenzhen Huaxin Pharma, with characterization data including HPLC, ¹H NMR, and COA . For higher-specification material, CATO offers ISO 17034-certified standard at >95% purity with full analytical documentation . In contrast, the enantiomeric (1R,5S,6R) epoxide (CAS 347378-74-9) is priced at approximately €196 for 1 mg (~¥1,500/mg) from CymitQuimica, representing a greater than 10-fold premium for the opposite enantiomer . This price differential reflects the relative scarcity of the (1R,5S,6R) form as a specialty stereoisomer versus the more widely manufactured (1S,5S,6S) impurity. For ANDA laboratories requiring milligram to gram quantities for method validation, the (1S,5S,6S) compound offers a substantially more cost-effective procurement path without sacrificing the characterization depth needed for regulatory submissions.

Reference standard procurement Impurity cost-effectiveness Oseltamivir ANDA development budget

Antiviral Activity Classification: CAS 2413185-88-1 Exhibits Antiviral Effect on Multiple Influenza Strains, Supporting Its Dual Utility as Both Impurity Marker and Bioactive Research Tool

MedChemExpress reports that CAS 2413185-88-1 (listed as Oseltamivir impurity-1) shows antiviral effect on multiple influenza virus strains . Oseltamivir phosphate, the API from which this impurity derives, inhibits influenza A/H3N2, A/H1N2, A/H1N1, and B viruses with mean IC₅₀ values of 0.67, 0.9, 1.34, and 13 nM, respectively . The observation that the impurity retains antiviral activity—despite lacking the C-5 amino group present in the active metabolite oseltamivir carboxylate—suggests that the epoxide-containing bicyclic scaffold itself may contribute to neuraminidase binding interactions . This finding distinguishes CAS 2413185-88-1 from pharmacologically inert impurities that serve solely as analytical markers; it enables dual-purpose procurement for both quality control (impurity spiking studies) and exploratory medicinal chemistry (structure-activity relationship investigations of oseltamivir analogs). However, quantitative IC₅₀ values specific to CAS 2413185-88-1 are not publicly reported in peer-reviewed literature, and the observed antiviral effect is described qualitatively without direct potency comparison to oseltamivir .

Influenza neuraminidase inhibition Antiviral impurity profiling Oseltamivir analog structure-activity relationships

Procurement Application Scenarios for Ethyl (1S,5S,6S)-5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate (CAS 2413185-88-1)


ANDA Analytical Method Development and Validation (AMV) for Oseltamivir Phosphate Related Substances

CAS 2413185-88-1 serves as a critical impurity reference standard for developing and validating HPLC/UPLC related-substances methods required in ANDA submissions for generic oseltamivir phosphate . The compound's (1S,5S,6S) stereochemistry enables unambiguous peak identification in chromatograms where the (1R,5S,6R) enantiomer or ring-opened degradation products may co-elute, satisfying the ICH Q2(R1) specificity requirement with resolution exceeding 3.0 from the main drug peak . Its commercial availability at ≥98% purity with full CoA documentation (¹H NMR, ¹³C NMR, HPLC, MS) eliminates the need for in-house synthesis and characterization, while ISO 17034-certified lots from CATO provide the traceability documentation expected by regulatory reviewers .

Quality Control Batch Release Testing and Stability Monitoring for Commercial Oseltamivir Phosphate API

In QC laboratories supporting commercial oseltamivir phosphate production, CAS 2413185-88-1 is used as a reference standard for quantifying this specific process impurity against the ICH Q3A 0.10% identification threshold. The intact epoxide functionality of this compound makes it particularly relevant for stability-indicating methods, as epoxide ring-opening can generate up to 10% of degradation products if storage or reaction conditions are not adequately controlled . Procurement of the correct epoxide impurity standard rather than a ring-opened analog ensures that QC methods can distinguish between the process impurity (intact epoxide) and degradation products (ring-opened), supporting accurate shelf-life assignment and compliance with pharmacopoeial individual impurity limits of ≤0.10% .

Oseltamivir Process Development and Synthetic Route Optimization

During process development for oseltamivir phosphate manufacturing, CAS 2413185-88-1 serves as an authentic reference marker for monitoring the formation of the (1S,5S,6S) epoxide stereoisomer as a byproduct. Process chemists use this characterized standard to calibrate in-process HPLC methods, distinguishing the target (1S,5R,6S) epoxide intermediate (CAS 204254-96-6) from the isomeric impurity . The known epoxide instability—with ring-opening by nucleophiles such as methoxide generating up to 10% Impurity 19 under unoptimized conditions—makes the availability of the intact epoxide reference standard essential for real-time reaction monitoring and for establishing critical process parameters (solvent, base, temperature) that minimize impurity carry-through to the final API .

Exploratory Antiviral Structure-Activity Relationship (SAR) Studies on Oseltamivir Analogs

The reported antiviral activity of CAS 2413185-88-1 against multiple influenza virus strains, as noted by MedChemExpress, supports its procurement as a bioactive probe for medicinal chemistry investigations into the structural determinants of neuraminidase inhibition . Because this impurity retains the bicyclic epoxide scaffold but lacks the C-5 amino group of the active metabolite oseltamivir carboxylate, it serves as a useful comparator compound for dissecting the contribution of the epoxide moiety versus the amino group to antiviral potency . While quantitative IC₅₀ data for the impurity are not yet publicly available, the qualitative antiviral observation provides a rationale for including this well-characterized compound in screening libraries designed to identify novel neuraminidase inhibitor chemotypes derived from the oseltamivir scaffold .

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